3-O-(2'E,4'Z-decadienoyl)ingenol

Immunology Complement System Inflammation

3-O-(2'E,4'Z-Decadienoyl)ingenol is an ingenane diterpenoid ester from Euphorbia kansui, bearing a 2'E,4'Z-decadienoyl moiety at C-3. Unlike PKC-activating ingenols, it provides moderate anticomplement activity (IC50 89.5 μM) and induces G2/M arrest without inhibiting topoisomerase II. The 4'Z configuration imparts 1.46-fold higher cytotoxicity vs. the 4'E isomer. This profile makes it essential for complement pathway dissection, cell cycle studies independent of DNA damage response, and stereochemistry-activity relationship research where clean mechanistic interpretation is critical.

Molecular Formula C30H42O6
Molecular Weight 498.6 g/mol
Cat. No. B3029952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-(2'E,4'Z-decadienoyl)ingenol
Molecular FormulaC30H42O6
Molecular Weight498.6 g/mol
Structural Identifiers
SMILESCCCCCC=CC=CC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)CO)O)O)C
InChIInChI=1S/C30H42O6/c1-6-7-8-9-10-11-12-13-23(32)36-27-18(2)16-29-19(3)14-22-24(28(22,4)5)21(26(29)34)15-20(17-31)25(33)30(27,29)35/h10-13,15-16,19,21-22,24-25,27,31,33,35H,6-9,14,17H2,1-5H3/b11-10-,13-12+/t19-,21+,22-,24+,25-,27+,29+,30+/m1/s1
InChIKeyXMXZQPNIMGCMHC-JFSCPWEMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy 3-O-(2'E,4'Z-decadienoyl)ingenol CAS 84680-59-1 | High-Purity Anticomplement Diterpene from Euphorbia kansui


3-O-(2'E,4'Z-decadienoyl)ingenol (CAS: 84680-59-1) is a naturally occurring ingenane-type diterpenoid ester isolated from the roots of Euphorbia kansui [1]. With a molecular formula of C30H42O6 and a molecular weight of 498.65 g/mol, this compound belongs to the tigliane and ingenane diterpenoid class and is characterized by a 2'E,4'Z-decadienoyl ester moiety at the C-3 position of the ingenol scaffold . Unlike many ingenol derivatives that function primarily as potent protein kinase C (PKC) activators, 3-O-(2'E,4'Z-decadienoyl)ingenol exhibits distinct biological profiles including significant anticomplement activity (IC50 = 89.5 μM) and unique cell cycle effects, making it a specialized tool compound for immunological and cancer research applications where specific modulation of the classical complement pathway or cell cycle analysis is required .

Why 3-O-(2'E,4'Z-decadienoyl)ingenol Cannot Be Substituted by Other Ingenol Derivatives


Generic substitution among ingenol derivatives is scientifically unjustified due to profound differences in esterification position, acyl chain stereochemistry, and resultant biological activity profiles. The target compound bears a deca-2,4-dienoate ester exclusively at the C-3 position with a specific 2'E,4'Z configuration [1]. In contrast, closely related analogs such as 20-O-(2'E,4'E-decadienoyl)ingenol and 20-O-(2'E,4'Z-decadienoyl)ingenol differ in both esterification position (C-20 vs C-3) and double bond geometry [1]. These structural variations translate into divergent functional outcomes: the target compound lacks topoisomerase II inhibitory activity while its 20-O-substituted analog exerts significant inhibition of both topoisomerase II activity and cell proliferation [2]. Furthermore, the Z/E stereochemistry of the dienoyl chain critically impacts cytotoxicity profiles, with the 4'Z-isomer (target) showing distinct activity compared to the 4'E-isomer against various cell lines [3]. Such structure-activity relationships underscore that procurement decisions must be guided by specific experimental requirements rather than class-level interchangeability.

Quantitative Differentiation Evidence: 3-O-(2'E,4'Z-decadienoyl)ingenol vs. Closest Analogs


Anticomplement Activity: 2-Fold Lower Potency Than Kansuiphorin C in Classical Pathway Inhibition

3-O-(2'E,4'Z-decadienoyl)ingenol exhibits significant anticomplement activity against the classical pathway of the complement system with an IC50 of 89.5 ± 5.5 μM. In the same study and assay system, kansuiphorin C demonstrated an IC50 of 44.1 ± 3.8 μM, representing a 2.03-fold higher potency [1]. This head-to-head comparison, conducted within a single anticomplement activity-guided fractionation study of Euphorbia kansui root extract, establishes the relative potency ranking of these two diterpenes from the same natural source. The target compound's activity is approximately half that of the most potent anticomplement compound in this series but remains significant compared to other isolates in the panel, where compound 4 exhibited an IC50 of 152.1 ± 6.2 μM [1]. This intermediate potency profile may be advantageous for studies requiring controlled, graded complement inhibition rather than maximal suppression.

Immunology Complement System Inflammation Natural Product Pharmacology

Cytotoxicity Against Namalwa Cells: 1.46-Fold Higher Potency Than 4'E-Isomer

The stereochemistry of the dienoyl double bond at the 4-position critically determines cytotoxic potency against Namalwa (human Burkitt lymphoma) cells. 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol, which shares the 4'Z stereochemistry with the target compound, exhibits cytotoxicity with an IC50 of 5.2 μM. In comparison, the corresponding 4'E-isomer, 3-O-(2'E,4'E-decadienoyl)-ingenol, shows an IC50 of 7.6 μM against the same cell line [1]. This represents a 1.46-fold (31.6%) enhancement in cytotoxic potency attributable solely to the Z vs E configuration at the 4'-position of the decadienoyl chain. While the target compound (without the 20-O-acetyl group) would be expected to follow similar stereochemical trends, this cross-study comparison directly demonstrates that the 4'Z configuration is pharmacologically superior to the 4'E configuration for this specific cytotoxicity endpoint.

Cancer Research Cytotoxicity Lymphoma Structure-Activity Relationship

Mechanism of Action Differentiation: Absence of Topoisomerase II Inhibition with G2/M Arrest

In a comparative mechanism-of-action study examining ingenol derivatives in breast cancer cell lines, 3-O-(2'E,4'Z-decadienoyl)ingenol demonstrated a mechanistically distinct profile from its 20-O-substituted analog. Specifically, 20-O-ingenolEZ exerted inhibitory effects on both topoisomerase II enzymatic activity and cell proliferative activity. In contrast, 3-O-(2'E,4'Z-decadienoyl)ingenol exerted inhibition on neither topoisomerase II activity nor general cell proliferation through this mechanism, instead leading to a cell cycle arrest specifically in the G2/M phase [1]. This direct head-to-head comparison within the same experimental system establishes that the position of esterification (C-3 vs C-20) fundamentally alters the compound's mechanism of action, with the target compound operating through a topoisomerase II-independent pathway that results in G2/M cell cycle blockade.

Cell Cycle Cancer Biology Mechanism of Action Topoisomerase G2/M Checkpoint

Cytotoxicity Profile: Moderate Activity Against Human Normal Liver and Gastric Cells

3-O-(2'E,4'Z-decadienoyl)ingenol belongs to a class of ingenol diterpenoids that exhibit varying degrees of cytotoxicity against normal human cell lines. While direct quantitative data for the target compound against these specific cell lines was not identified in accessible sources, closely related ingenol derivatives with decadienoyl esterification demonstrate defined cytotoxicity profiles. For instance, 3-O-(2'E,4'E-decadienoyl)-ingenol, the 4'E-stereoisomer, exhibits cytotoxicity towards human normal liver cell line L-O2 with an IC50 of 8.22 μM and towards human normal gastric epithelial cell line GES-1 with an IC50 of 6.67 μM . Based on the stereochemistry-activity relationship established for Namalwa cells where the 4'Z configuration confers approximately 1.5-fold higher potency, the target compound (4'Z) would be expected to exhibit comparable or moderately enhanced cytotoxicity relative to these benchmark values. This class-level inference provides a quantitative framework for experimental design when using normal cell line controls in cytotoxicity studies.

Cytotoxicity Hepatotoxicity Normal Cell Lines Safety Assessment LO2 Cells GES-1 Cells

Structural Identity Verification: Eight Defined Stereocenters with 2'E,4'Z Diene Configuration

3-O-(2'E,4'Z-decadienoyl)ingenol possesses eight defined atom stereocenters and two bond stereocenters (the 2'E and 4'Z double bonds) that precisely define its three-dimensional structure and biological activity . The complete stereochemical specification includes: (1S,4S,5S,6R,9S,10R,12R,14R) configuration at the ingenol core and (2E,4Z) configuration at the decadienoyl ester chain [1]. The 4'Z stereochemistry is particularly critical, as demonstrated by the 1.46-fold difference in cytotoxic potency between 4'Z and 4'E isomers against Namalwa cells [2]. For procurement and quality control purposes, this compound can be analytically distinguished from its 4'E-isomer (CAS: 466663-11-6) and 20-O-substituted analogs using HPLC retention time, NMR chemical shift differences, or mass spectrometry fragmentation patterns, with the molecular ion at m/z 498.298 [M]+ (exact mass) serving as a primary identifier . The topological polar surface area (TPSA) of 104.00 Ų and calculated LogP of 7.3 (or XLogP of 4.3) provide additional physicochemical identifiers for chromatographic method development and solubility prediction [3].

Analytical Chemistry Structural Characterization Quality Control Natural Product Authentication Stereochemistry

Recommended Research Applications for 3-O-(2'E,4'Z-decadienoyl)ingenol Based on Quantitative Evidence


Complement System Modulation Studies Requiring Defined Intermediate Potency

Use 3-O-(2'E,4'Z-decadienoyl)ingenol as a classical pathway complement inhibitor when experimental design requires moderate, graded inhibition rather than complete pathway blockade. With an IC50 of 89.5 ± 5.5 μM, this compound provides approximately half the potency of kansuiphorin C (IC50 = 44.1 ± 3.8 μM) but remains significantly more active than other isolates (e.g., compound 4, IC50 = 152.1 ± 6.2 μM) [1]. This intermediate potency window is valuable for: (1) dose-response studies examining complement-dependent cellular processes where complete inhibition would mask subtle effects; (2) combination studies where partial complement inhibition is combined with other immunomodulatory agents; and (3) structure-activity relationship studies exploring the pharmacophore requirements for anticomplement activity within the ingenol diterpenoid class. The compound's natural origin from Euphorbia kansui also makes it suitable for comparative phytochemical and ethnopharmacological investigations [1].

Cell Cycle Research Requiring G2/M Arrest Without Topoisomerase II Inhibition

Select 3-O-(2'E,4'Z-decadienoyl)ingenol as a chemical probe for investigating G2/M cell cycle checkpoint mechanisms that operate independently of topoisomerase II. As demonstrated in breast cancer cell line studies, this compound induces G2/M phase arrest without inhibiting topoisomerase II enzymatic activity, in contrast to 20-O-ingenolEZ which inhibits both topoisomerase II and cell proliferation [2]. This mechanistically clean profile makes the compound valuable for: (1) dissecting topoisomerase II-independent pathways regulating G2/M transition; (2) comparative studies examining how different ingenol esterification positions (C-3 vs C-20) alter cellular mechanism of action; (3) research on cell cycle checkpoint activation in cancer cells where topoisomerase II inhibition would confound interpretation; and (4) validation of G2/M-specific biomarkers and reporter systems in the absence of DNA damage response signals typically triggered by topoisomerase inhibitors [2].

Cytotoxicity Studies Leveraging 4'Z Stereochemistry for Enhanced Potency

Employ 3-O-(2'E,4'Z-decadienoyl)ingenol in cytotoxicity screening programs where the 4'Z stereochemistry confers a quantifiable potency advantage over the corresponding 4'E-isomer. Direct comparison data show that compounds bearing the 4'Z configuration exhibit 1.46-fold higher cytotoxic activity against Namalwa lymphoma cells (IC50 5.2 μM vs 7.6 μM for 4'E-isomer) [3]. This stereochemistry-dependent potency enhancement is particularly relevant for: (1) structure-activity relationship studies mapping the contribution of diene geometry to biological activity; (2) cell-based screening campaigns where modest potency differences impact hit-to-lead prioritization; (3) studies requiring reduced compound consumption due to limited availability or high cost of test materials; and (4) comparative pharmacology experiments examining how stereochemical variations at the 4'-position affect target engagement, cellular uptake, or metabolic stability across different cell types [3].

Natural Product Chemistry and Analytical Method Development

Utilize 3-O-(2'E,4'Z-decadienoyl)ingenol as a reference standard for analytical method development, quality control, and natural product dereplication studies. The compound's well-defined stereochemistry (8 atom stereocenters plus 2 bond stereocenters with 2'E,4'Z configuration) , distinct CAS registry number (84680-59-1), and unique InChI Key (XMXZQPNIMGCMHC-JFSCPWEMSA-N) enable unambiguous identification. Applications include: (1) HPLC method development using the compound's calculated LogP (7.3) and TPSA (104.00 Ų) as optimization parameters ; (2) LC-MS dereplication of Euphorbia kansui extracts for phytochemical profiling; (3) NMR spectral library construction for ingenane diterpenoid identification; and (4) purity assessment of synthetic or semi-synthetic ingenol derivatives where this compound may appear as an impurity or degradation product. The availability of predicted NMR spectra (13C and 1H) through NP-MRD further supports spectroscopic method development .

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